![molecular formula C30H32NOPS B6290461 [S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-25-6](/img/structure/B6290461.png)
[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%
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Overview
Description
[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand used for enantioselective synthesis . It has a molecular weight of 485.6 and a molecular formula of C30H32NOPS .
Molecular Structure Analysis
The molecular structure of this compound includes a phosphine group attached to a phenyl group, which is further attached to a propanesulfinamide group . The exact structure would require more detailed information or a structural analysis using techniques such as X-ray crystallography.Chemical Reactions Analysis
As a chiral phosphine ligand, this compound likely participates in various chemical reactions that involve the formation of chiral molecules . The exact reactions would depend on the specific conditions and reactants used.Physical And Chemical Properties Analysis
This compound is a white powder . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Asymmetric Hydrogenation
Chiral phosphine ligands like the one are used in Ir-catalyzed asymmetric hydrogenation of olefins and cyclic imines, including benzazepines and benzodiazepines, providing a wide substrate scope and mild reaction conditions for scalable synthesis .
Transition-Metal-Catalyzed Reactions
These ligands exhibit excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed asymmetric reactions , thanks to their conformationally rigid and electron-rich properties .
Synthesis of P-Chiral Phosphines
The compound is involved in the challenging synthesis of P-chiral phosphines , which are crucial for enantioselective synthesis. Different synthetic methods have been developed to access these compounds, overcoming challenges such as inversion at room temperature and sensitivity to air and moisture .
Synthesis of Tertiary Phosphine Oxides
The compound is used in the highly enantioselective synthesis of P-chiral tertiary phosphine oxides , featuring an ethynyl group via Cu(I)-catalyzed azide–alkyne cycloaddition .
Palladium-Catalyzed Reactions
Chiral phosphine ligands are essential in the Pd-catalyzed formation of enantiomerically pure compounds, gaining wide application in the synthesis of complicated organic molecules .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(R)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-23,29H,1-4H3/t29-,34+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLRTNBFAFWZQH-ZBWWXOROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide |
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